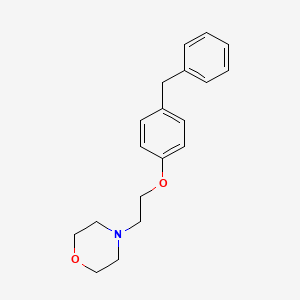

4-Benzylphenoxy-N-ethylmorpholine

説明

Structure

3D Structure

特性

CAS番号 |

99762-52-4 |

|---|---|

分子式 |

C19H23NO2 |

分子量 |

297.4 g/mol |

IUPAC名 |

4-[2-(4-benzylphenoxy)ethyl]morpholine |

InChI |

InChI=1S/C19H23NO2/c1-2-4-17(5-3-1)16-18-6-8-19(9-7-18)22-15-12-20-10-13-21-14-11-20/h1-9H,10-16H2 |

InChIキー |

ZWLYTGBEZLXBKP-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |

正規SMILES |

C1COCCN1CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |

他のCAS番号 |

99762-52-4 |

同義語 |

4-benzylphenoxy-N-ethylmorpholine 4-benzylphenoxy-N-ethylmorpholine hydrochloride 4-BPEM |

製品の起源 |

United States |

Synthetic Methodologies for 4 Benzylphenoxy N Ethylmorpholine and Research Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.comslideshare.nethilarispublisher.comresearchgate.net For 4-Benzylphenoxy-N-ethylmorpholine (Target Molecule), the analysis reveals two primary bond disconnections that lead to logical precursors.

The first key disconnection is the ether linkage (C-O bond) between the phenoxy group and the N-ethylmorpholine moiety. This retrosynthetic step suggests two precursor fragments: 4-benzylphenol (B16752) and a suitable N-ethylmorpholine derivative activated for etherification.

The second disconnection breaks down the N-ethylmorpholine ring itself. The C-N bond cleavage within the morpholine (B109124) ring points towards precursors like morpholine and an ethylating agent.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

4-Benzylphenol: This provides the benzylphenoxy portion of the target molecule. nih.govsigmaaldrich.com

N-Ethylmorpholine: This forms the core heterocyclic amine structure. chemicalbook.comchemicalbook.com

Morpholine: A secondary amine that serves as a fundamental building block for the N-ethylmorpholine scaffold.

The general retrosynthetic scheme can be visualized as follows:

This systematic deconstruction provides a clear roadmap for the forward synthesis, guiding the selection of appropriate reactions and reagents. ias.ac.inhilarispublisher.com

Classical Synthetic Routes for the Core Morpholine Scaffold

The morpholine ring is a common heterocyclic motif in many biologically active compounds. Its synthesis and subsequent N-alkylation are well-established processes in organic chemistry.

The direct N-alkylation of morpholine is a straightforward and widely used method to introduce an ethyl group onto the nitrogen atom, yielding N-ethylmorpholine. This reaction typically involves the nucleophilic attack of the secondary amine of morpholine on an ethyl halide, such as bromoethane (B45996) or ethyl iodide. chemicalbook.comchemicalbook.com The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Alternative and "greener" alkylating agents have also been explored. For instance, dimethyl carbonate can be used for N-methylation of morpholine, and similar principles can be applied for ethylation. asianpubs.org Another approach involves the reaction of morpholine with alcohols in the gas-solid phase over a catalyst, which can also be applied to produce N-ethylmorpholine. researchgate.netresearchgate.net A patent describes the production of N-alkylmorpholines by reacting a primary or secondary alcohol with a mixture of morpholine and 2-(2-hydroxyethoxy)ethylamine. google.com

Table 1: N-Alkylation Reactions of Morpholine

| Alkylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Bromoethane | Base | N-Ethylmorpholine | chemicalbook.comchemicalbook.com |

| Ethanol | CuO–NiO/γ–Al2O3 catalyst, gas-solid phase | N-Ethylmorpholine | researchgate.netresearchgate.net |

| Dimethyl Carbonate | Autoclave, elevated temperature | N-Methylmorpholine | asianpubs.org |

While direct N-alkylation of pre-existing morpholine is common, the morpholine ring itself can be constructed through various ring-closing strategies. These methods are particularly useful for creating substituted morpholines.

One approach involves the S(N)2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization to form the morpholine ring. nih.gov Another method describes an annulation reaction between β-heteroatom amino compounds and vinyl sulfonium (B1226848) salts to synthesize morpholines. nih.gov More recent methods include the conversion of 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base. organic-chemistry.orgnih.gov A cascade reaction involving the ring opening of oxazetidine followed by a spontaneous ring closure has also been reported for the synthesis of substituted morpholines. acs.org

Ether Linkage Formation Methodologies

The formation of the ether bond between the 4-benzylphenol and N-ethylmorpholine moieties is a critical step in the synthesis of the target molecule. Several classical and modern etherification methods can be employed.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. jk-sci.commasterorganicchemistry.comyoutube.comdoubtnut.com In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 4-benzylphenol (the phenoxide) with an N-ethylmorpholine derivative bearing a good leaving group, such as 4-(2-chloroethyl)morpholine. The phenoxide, a potent nucleophile, displaces the chloride in an S(N)2 reaction to form the desired ether. nih.gov

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the S(N)2 mechanism. jk-sci.com The choice of base to deprotonate the phenol (B47542) is crucial; common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). jk-sci.com

Modern cross-coupling reactions offer powerful alternatives for the formation of diaryl ethers and related structures.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or a phenol to form an ether. synarchive.comgoogle.comwikipedia.org In a potential synthetic route to this compound, this could involve the coupling of 4-benzylphenol with a suitably halogenated N-ethylmorpholine derivative in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications have been developed that use catalytic amounts of copper and proceed under milder conditions. wikipedia.orgorganic-chemistry.orggoogle.com

Buchwald-Hartwig Ether Synthesis: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for synthesizing diaryl ethers. orgsyn.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This methodology could be applied to couple 4-benzylphenol with a halogenated N-ethylmorpholine derivative. The reaction conditions are generally milder than the classical Ullmann condensation. organic-chemistry.orgyoutube.com

Table 2: Comparison of Ether Formation Methodologies

| Reaction | Catalyst | Reactants | Key Features | References |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaH, K2CO3) | Phenoxide and Alkyl Halide | Classic, reliable, S(N)2 mechanism. | jk-sci.commasterorganicchemistry.comnih.gov |

| Ullmann Condensation | Copper (catalytic or stoichiometric) | Aryl Halide and Phenol | High temperatures often required, good for diaryl ethers. | synarchive.comgoogle.comwikipedia.org |

| Buchwald-Hartwig Ether Synthesis | Palladium and Phosphine Ligand | Aryl Halide/Triflate and Phenol | Milder conditions, broad substrate scope. | organic-chemistry.orgorganic-chemistry.orgyoutube.com |

Construction of the Benzylphenoxy Moiety

The formation of the diaryl ether or diarylmethane core of the target molecule is a critical step, which can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to aromatic rings. wikipedia.org This electrophilic aromatic substitution can be adapted to form the C-C bond linking the phenyl and benzyl (B1604629) groups.

A typical approach involves the alkylation of a phenoxy-containing aromatic ring with a benzyl electrophile. For instance, a benzyl halide (e.g., benzyl chloride) can be activated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to form a benzyl carbocation or a related electrophilic species. masterorganicchemistry.com This electrophile is then attacked by the electron-rich phenoxy ring to form the desired diarylmethane structure. The reaction proceeds through the generation of an electrophile, which is then attacked by the aromatic pi system, forming a resonance-stabilized carbocation intermediate (arenium ion) before a proton is lost to restore aromaticity. libretexts.org

Alternatively, benzyl alcohols can be used as alkylating agents in the presence of Lewis or Brønsted acids, offering a greener alternative to toxic benzyl halides. beilstein-journals.org While effective, Friedel-Crafts alkylation has limitations. The reaction can be prone to carbocation rearrangements, although this is not a concern with a simple benzyl group. masterorganicchemistry.com Another significant drawback is the potential for polyalkylation, as the newly introduced alkyl group activates the aromatic ring, making it more susceptible to further substitution. libretexts.org This can be mitigated by using a large excess of the aromatic substrate. libretexts.org

| Parameter | Friedel-Crafts Alkylation |

| Reaction Type | Electrophilic Aromatic Substitution wikipedia.org |

| Key Reagents | Benzyl Halide or Benzyl Alcohol, Aromatic Substrate masterorganicchemistry.combeilstein-journals.org |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) or Brønsted Acid wikipedia.orgbeilstein-journals.org |

| Key Intermediate | Benzyl Carbocation / Arenium Ion libretexts.org |

| Advantages | Well-established, powerful C-C bond formation ethz.ch |

| Limitations | Polyalkylation, requires strong acid catalysts libretexts.org |

Palladium-catalyzed cross-coupling reactions represent a modern, versatile, and highly efficient alternative for constructing C-C and C-heteroatom bonds under milder conditions than Friedel-Crafts reactions. researchgate.netnobelprize.org These methods are widely used in pharmaceutical synthesis due to their high functional group tolerance and chemoselectivity. researchgate.net

To construct the benzylphenoxy moiety, a Suzuki or Negishi cross-coupling reaction could be employed. This would involve coupling an arylboronic acid or an organozinc compound with an organohalide in the presence of a palladium(0) complex catalyst. nobelprize.org For example, a benzyl halide could be coupled with a phenoxy-substituted phenylboronic acid. The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide. nobelprize.org

Transmetalation: The organic group from the organoboron or organozinc compound is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. nobelprize.org

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which can also be adapted for C-O bond formation to create the ether linkage between the benzyl and phenyl rings. This would involve coupling a phenol with an aryl halide. The versatility of palladium catalysis allows for the assembly of highly functionalized and complex molecules, making it a desirable method for preparing advanced intermediates. researchgate.net

| Method | Description | Catalyst System |

| Suzuki Coupling | Couples an organoboron compound with an organohalide. nobelprize.org | Pd(0) complex (e.g., Pd(PPh₃)₄) and a base. nih.gov |

| Negishi Coupling | Couples an organozinc compound with an organohalide. nobelprize.org | Pd(0) complex. nobelprize.org |

| Heck Coupling | Couples an alkene with an aryl halide. While less direct for this specific moiety, it is a powerful C-C bond-forming tool. nih.gov | Pd catalyst and a base. researchgate.net |

Synthesis of Research-Specific Derivatives

To probe the biological activity and mechanism of action of this compound, specialized analogs are synthesized. These include radiolabeled versions for binding studies, photosensitive derivatives for identifying binding sites, and structurally varied analogs for SAR studies.

Radioligand binding assays are a cornerstone of pharmacology, requiring high-affinity ligands labeled with a radioactive isotope, typically tritium (B154650) (³H), to quantify receptor interactions. The synthesis of a tritiated analog such as [³H]azido-MBPE involves introducing a tritium label into the molecule. researchgate.net

There are several strategies to achieve this:

Catalytic Tritiation: A precursor molecule containing an unsaturated bond (e.g., a double or triple bond) or a halogen substituent can be subjected to catalytic reduction or dehalogenation using tritium gas (³H₂).

Use of Labeled Precursors: The synthesis can begin with a commercially available tritiated starting material, such as [³H]benzyl bromide or a tritiated phenol. researchgate.net For example, a synthesis route starting from [2-³H]adenosine has been used to prepare other tritiated photoaffinity probes. researchgate.net

The resulting radioligand, possessing high specific activity, allows for sensitive detection and characterization of its binding to target proteins, providing data on affinity (Kᵢ), receptor density (Bₘₐₓ), and competition with other compounds. researchgate.net

Photoaffinity labeling is a powerful technique used to identify and map the binding site of a ligand within a biological target. nih.gov This method relies on a ligand that contains a photoreactive group, most commonly an aryl azide (B81097) (-N₃). nih.gov Upon exposure to UV light, the azide group expels nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues in the binding pocket of the target protein. researchgate.net

The synthesis of an azido (B1232118) derivative of this compound requires the introduction of an azide group onto one of the aromatic rings. A common synthetic route involves:

Introduction of an Amine: An amino group (-NH₂) is first introduced onto the desired position of the benzyl or phenoxy ring, typically via the reduction of a nitro group (-NO₂).

Diazotization: The amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. nih.gov

Azide Substitution: The diazonium salt is then treated with sodium azide (NaN₃), which displaces the diazonium group to yield the final aryl azide. nih.gov

Alternatively, direct methods for converting alcohols to organic azides using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been developed, offering a more streamlined synthesis under mild conditions. organic-chemistry.org

Structure-Activity Relationship (SAR) studies are essential for understanding how different parts of a molecule contribute to its biological activity and for optimizing lead compounds. This involves the systematic synthesis and evaluation of a series of analogs.

Modification of the N-Alkyl Chain: The N-ethyl group of the morpholine ring can be readily modified. Analogs with different alkyl groups (e.g., methyl, propyl, isopropyl) can be synthesized by condensing the core 4-benzylphenoxy-phenol with different N-(chloroalkyl)morpholine hydrochlorides. nih.gov For example, using 4-(2-chloropropyl)morpholine (B8730142) would yield the N-propyl analog.

Substitution on Aromatic Rings: Various substituents (e.g., halogens, hydroxyl, methoxy (B1213986), nitro groups) can be introduced onto the benzyl or phenoxy rings. This is typically achieved by using appropriately substituted starting materials in the initial coupling or alkylation steps. For example, using 4-chlorobenzyl chloride in a Friedel-Crafts reaction would introduce a chloro-substituent on the benzyl ring.

Molecular Mechanisms and Biological Target Engagement in Research Models

Characterization of Binding Affinity to the Anti-Estrogen Binding Site (AEBS)

The affinity of 4-Benzylphenoxy-N-ethylmorpholine for the AEBS has been characterized through several in vitro studies, revealing a complex interaction involving multiple binding sites with differing affinities.

In Vitro Radioligand Binding Assays

Radioligand binding assays are a cornerstone in characterizing the interaction between a ligand and its receptor. For AEBS ligands, a tritiated azido-derivative of this compound, specifically [³H]azido-MBPE, has been utilized as a photoaffinity label. This tool allows for the irreversible labeling of the AEBS, facilitating its identification and characterization. While direct binding data for this compound using this specific radiolabel is not extensively detailed in publicly available literature, the use of a tritiated derivative of the closely related compound morpho-BPE has been documented. These studies have been crucial in demonstrating the presence of specific binding sites for this class of compounds on the AEBS.

Ligand Displacement Studies with Competing Ligands

Ligand displacement studies have been instrumental in confirming that this compound binds to the same site as other known AEBS ligands. Research has shown that tamoxifen (B1202), a well-characterized AEBS ligand, can effectively displace a tritiated derivative of morpho-BPE from its binding sites. nih.gov This competitive displacement indicates a shared binding domain on the AEBS. While direct displacement studies involving this compound and another potent AEBS ligand, (4-benzyl-phenoxy)-ethyl-N-pyrrolidine (PBPE), are not explicitly detailed, the established shared binding characteristics of diphenylmethane (B89790) derivatives at the AEBS strongly suggest that PBPE would also compete with this compound for binding. nih.gov

Quantification of High-Affinity and Low-Affinity Binding Sites in Cell Lines

Investigations using a tritiated derivative of morpho-BPE have revealed the presence of two distinct classes of binding sites for this compound in different cell lines. nih.gov In the human breast cancer cell line MCF7, both high-affinity and low-affinity binding sites have been identified. In contrast, the tamoxifen-resistant variant, RTx6, predominantly expresses the low-affinity binding site, with a significantly lower concentration (less than 10%) of the high-affinity site. nih.gov This differential expression of high-affinity binding sites may correlate with the observed anti-proliferative effects of diphenylmethane derivatives.

Table 1: Binding Site Characteristics of a Tritiated Morpho-BPE Derivative

| Cell Line | Binding Site Type | Relative Concentration |

| MCF7 | High-Affinity | Present |

| MCF7 | Low-Affinity | Present |

| RTx6 | High-Affinity | Low ( <10% of MCF7) |

| RTx6 | Low-Affinity | Predominantly Present |

This table summarizes the qualitative findings on the distribution of high- and low-affinity binding sites in MCF7 and RTx6 cell lines based on available research. nih.gov

Elucidation of Molecular Components of the AEBS Complex

The AEBS is not a single protein but a complex of enzymes involved in cholesterol metabolism. Research has identified key protein components of this complex, shedding light on the molecular targets of this compound and other AEBS ligands.

Identification of Cholesterol-5,6-epoxide Hydrolase (ChEH) as an AEBS Target

A significant breakthrough in understanding the AEBS was the discovery that it possesses cholesterol-5,6-epoxide hydrolase (ChEH) activity. nih.gov This enzyme is involved in the detoxification of cholesterol-5,6-epoxides, which are potentially mutagenic products of cholesterol oxidation. nih.gov A strong positive correlation has been established between the binding affinity of various ligands for the AEBS and their potency in inhibiting ChEH activity. nih.gov Given that this compound is a high-affinity AEBS ligand, it is inferred to be an inhibitor of ChEH. The inhibition of ChEH by AEBS ligands like tamoxifen and PBPE has been demonstrated, further supporting the role of this enzymatic activity as a key target. nih.gov

Role of 3β-Hydroxysterol-Δ⁸-Δ⁷-Isomerase (D8D7I) and 3β-Hydroxysterol-Δ⁷-Reductase (DHCR7) as AEBS Subunits

Further research has revealed that the AEBS is a hetero-oligomeric complex composed of two enzymes from the cholesterol biosynthesis pathway: 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I), also known as emopamil-binding protein (EBP), and 3β-hydroxysterol-Δ⁷-reductase (DHCR7). nih.gov The co-expression of both D8D7I and DHCR7 has been shown to be necessary for the reconstitution of ChEH activity. nih.gov This indicates that the binding of this compound to the AEBS likely involves an interaction with this protein complex, thereby modulating its enzymatic function.

Biochemical Consequences of AEBS/ChEH Ligand Binding

The antiestrogen (B12405530) binding site (AEBS) has been identified as carrying out the activity of Cholesterol-5,6-epoxide hydrolase (ChEH, EC 3.3.2.11). This enzyme catalyzes the hydrolysis of the diastereoisomers cholesterol-5α,6α-epoxide (α-CE) and cholesterol-5β,6β-epoxide (β-CE) into a single product, cholestane-3β,5α,6β-triol (CT).

Research has established a strong, positive correlation between the binding affinity of a ligand for the AEBS and its potency as an inhibitor of ChEH activity (r² = 0.95). Ligands for the AEBS, including diphenylmethane derivatives structurally related to this compound, are potent inhibitors of ChEH. For instance, prototypical AEBS ligands such as Tamoxifen (Tam) and (4-benzyl-phenoxy)-ethyl-N-pyrrolidine (PBPE), a close structural analog of this compound, have been shown to inhibit the conversion of cholesterol epoxides to CT. The substrates of ChEH (α-CE and β-CE) and its product (CT) act as competitive ligands at the AEBS, further confirming the relationship between the binding site and enzyme activity.

| Compound | Class | Observed ChEH Inhibition | Notes |

|---|---|---|---|

| Tamoxifen (Tam) | Selective Estrogen Receptor Modulator (SERM) / AEBS Ligand | Inhibited CT formation at 1 µM | Also binds to the Estrogen Receptor, but its ChEH inhibition is mediated via the AEBS. |

| (4-benzyl-phenoxy)-ethyl-N-pyrrolidine (PBPE) | Diphenylmethane Derivative / AEBS Ligand | Inhibited CT formation at 1 µM | A prototypical AEBS ligand structurally analogous to this compound. |

| 6-ketocholestanol | Ring B Oxysterol | Inhibited CT formation at 10 µM | A known inhibitor of ChEH that also binds to the AEBS. |

| 7-ketocholestanol | Ring B Oxysterol | Inhibited CT formation at 10 µM | A known inhibitor of ChEH that also binds to the AEBS. |

The inhibition of Cholesterol-5,6-epoxide hydrolase (ChEH) by ligands such as this compound has direct consequences on cellular cholesterol metabolic pathways. By blocking the hydration of cholesterol-5,6-epoxides (5,6-ECs), these inhibitors cause the accumulation of these specific oxysterols. 5,6-ECs are situated at a critical metabolic checkpoint. Their accumulation can divert cholesterol metabolism down alternative pathways. For example, 5,6α-EC can be conjugated to form other bioactive molecules, highlighting a metabolic branch controlled by ChEH activity. The enzymatic product of ChEH, cholestane-3β,5α,6β-triol, can be further metabolized to the carcinogenic compound oncosterone, a process that would be downregulated by ChEH inhibition. Therefore, by inhibiting ChEH, this compound can alter the balance of these bioactive sterols, which are implicated in processes like cell differentiation and proliferation.

Comparative Analysis of Receptor Selectivity in Research Models

A critical aspect of the pharmacological profile of this compound and related compounds is their selectivity for the antiestrogen binding site (AEBS) over the classical Estrogen Receptor (ER). The AEBS itself has no affinity for estrogens. While some selective estrogen receptor modulators (SERMs) like tamoxifen can bind to both the ER and the AEBS, diphenylmethane derivatives such as this compound are considered selective ligands for the AEBS. Research comparing the anti-proliferative properties of these compounds demonstrates that their action is mediated by the AEBS, not the ER. This selectivity is crucial, as ER binding mediates genomic effects related to hormone regulation, whereas AEBS/ChEH binding mediates non-genomic effects related to cholesterol metabolism and cell signaling.

The mechanism of this compound is distinct from that of calmodulin antagonists. Calmodulin is a key mediator of calcium-dependent signaling pathways. nih.gov Calmodulin antagonists, such as the phenothiazine (B1677639) trifluoperazine (B1681574) (TFP), exert their effects by inhibiting Ca2+/calmodulin-dependent enzymes or acting on other targets like dopamine (B1211576) receptors.

In comparative studies, this compound (referred to as morpho-BPE) and the calmodulin antagonist TFP have been shown to belong to distinct classes of molecules. The anti-proliferative action of diphenylmethane derivatives is mediated by the AEBS, which is not the case for the inhibitory effects of TFP. This highlights a clear mechanistic divergence between AEBS ligands and calmodulin antagonists.

Structure Activity Relationship Sar Studies of 4 Benzylphenoxy N Ethylmorpholine Analogs

Methodologies for SAR Determination

The determination of SAR for analogs of 4-Benzylphenoxy-N-ethylmorpholine relies on a combination of synthetic chemistry and computational analysis. These methodologies allow for a rational and efficient approach to drug design.

A primary method for establishing SAR involves the systematic synthesis and biological evaluation of a series of related compounds, or analogs. researchgate.net This process begins with the lead compound, this compound, which is then methodically modified. The synthesis of these analogs can be achieved through various established chemical reactions. For instance, different substituted phenols can be reacted with a benzyl (B1604629) halide to create variations in the benzylphenoxy core. Subsequently, the attachment of the N-ethylmorpholine group can be accomplished via reactions like etherification.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This in-silico approach is crucial for predicting the activity of newly designed analogs before their actual synthesis, thereby saving time and resources.

For this compound analogs, a 2D or 3D-QSAR model would be developed. nih.gov This involves calculating a set of molecular descriptors for each analog, which are numerical values representing specific physicochemical properties like steric (shape/size), electronic (charge distribution), and hydrophobic (water-solubility) characteristics. The model is built using a "training set" of compounds with known activities. Statistical methods are then used to create an equation that links these descriptors to activity. A robust QSAR model, once validated, can be used to predict the potency of hypothetical new analogs, guiding chemists to synthesize the most promising candidates. nih.govnih.gov

Influence of Phenoxy Moiety Modifications on Target Binding and Activity

The benzylphenoxy portion of the molecule represents a large, semi-flexible scaffold that is critical for interaction with a biological target. Modifications to this core structure can significantly alter binding affinity and selectivity.

Table 1: Effect of Benzyl Group Positional Isomerism on Hypothetical Target Binding

| Compound Name | Structure | Rationale for Activity Change |

| 4-Benzylphenoxy -N-ethylmorpholine |  | The para-position allows the benzyl group to extend into a specific hydrophobic pocket in the target protein, maximizing favorable interactions. |

| 2-Benzylphenoxy -N-ethylmorpholine |  | The ortho-position may cause a steric clash with the protein backbone or prevent the morpholine (B109124) moiety from reaching its optimal binding site, potentially decreasing affinity. |

| 3-Benzylphenoxy -N-ethylmorpholine |  | The meta-position results in a different vector for the benzyl group, which might fail to engage the key hydrophobic pocket, leading to reduced activity. |

Introducing various substituents onto the benzyl and phenoxy rings is a classic strategy to fine-tune electronic and hydrophobic properties and explore the binding site for additional interactions. SAR studies on other benzyl-containing scaffolds have demonstrated that the nature and position of these substituents are critical for activity. nih.govresearchgate.net

For example, adding small, electron-withdrawing groups like fluorine or chlorine, or bulky groups like trifluoromethyl, can influence activity. nih.gov Similarly, electron-donating groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) can form hydrogen bonds or alter the electron density of the aromatic ring, which may enhance binding. nih.gov A systematic exploration involves placing these groups at all available positions (ortho, meta, para) on both rings to build a detailed map of the target's requirements.

Table 2: Representative SAR Findings for Substitutions on Aromatic Rings

| Modification | Position on Ring | Substituent | General Effect on Activity | Rationale |

| Benzyl Ring | Para (4') | -Cl, -F | Often enhances activity | Increases binding through halogen bonds or favorable hydrophobic interactions. nih.gov |

| Benzyl Ring | Para (4') | -OCH₃ | Can enhance activity | May act as a hydrogen bond acceptor with a corresponding donor in the binding site. nih.gov |

| Phenoxy Ring | Ortho (2) | -CH₃ | May decrease activity | Could introduce a steric hindrance, preventing optimal alignment of the core scaffold. |

| Phenoxy Ring | Meta (3) | -NO₂ | Variable | An electron-withdrawing group that can alter binding electronics but may also introduce unfavorable properties. |

Role of the N-Ethylmorpholine Moiety

The N-ethylmorpholine group is a key component that often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability. The morpholine ring is a common scaffold in medicinal chemistry. e3s-conferences.org Its oxygen atom can act as a hydrogen bond acceptor, while the tertiary nitrogen provides a basic center that can be protonated at physiological pH, potentially forming an ionic bond with an acidic residue (e.g., aspartate or glutamate) in the target protein.

SAR studies focusing on this moiety would involve several key modifications:

Altering the N-Alkyl Group: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains would probe the size and nature of the corresponding binding pocket.

Bioisosteric Replacement: The entire N-ethylmorpholine moiety could be replaced with other polar groups to see if its primary role is to enhance solubility or if its specific structure is required for binding.

Table 3: SAR Strategies for the N-Ethylmorpholine Moiety

| Analog Modification | Rationale | Potential Outcome |

| Replace N-ethyl with N-methyl | Probes for steric constraints in the binding pocket. | Increased activity if the pocket is small; decreased if the ethyl group makes key contacts. |

| Replace morpholine with piperidine | Determines the importance of the morpholine oxygen as a hydrogen bond acceptor. | A significant drop in activity would suggest the oxygen is a critical pharmacophoric feature. |

| Replace morpholine with N'-methylpiperazine | Introduces an additional basic center and hydrogen bond donor capability. | Could enhance binding if an acidic residue is nearby, but may also alter selectivity. |

Impact of N-Substituent Variations (e.g., N-methyl, N-ethyl)

The nature of the substituent on the morpholine nitrogen is a key determinant of biological activity in many morpholine-containing compounds. Variations in the N-substituent can significantly influence factors such as binding affinity, selectivity, and pharmacokinetic properties. In the context of this compound analogs, altering the N-ethyl group is expected to modulate their inhibitory potential.

Research on other N-substituted morpholine derivatives has shown that the size and lipophilicity of the N-alkyl group can impact potency. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, a related class of compounds, the nature of the N-substituent was found to be crucial for analgesic activity. nih.gov While a direct comparison is not available for this compound, it is plausible that small alkyl groups like N-methyl and N-ethyl could confer a good balance of steric and electronic properties for optimal interaction with the target protein.

The N-ethyl group in the parent compound likely occupies a specific hydrophobic pocket within the binding site of its target. Replacing the ethyl group with a smaller methyl group might reduce van der Waals interactions, potentially leading to a decrease in affinity. Conversely, larger alkyl substituents could introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

| N-Substituent | Anticipated Impact on Activity | Rationale |

| N-H (unsubstituted) | Likely reduced activity | Loss of hydrophobic interactions provided by the alkyl group. |

| N-Methyl | Potentially similar or slightly reduced activity | Smaller alkyl group may have weaker hydrophobic interactions compared to ethyl. |

| N-Ethyl | Reference compound | Provides a balance of size and lipophilicity for the binding pocket. |

| N-Propyl/N-Butyl | Potentially decreased activity | Larger alkyl groups may introduce steric clashes within the binding site. |

| N-Benzyl | Potentially altered activity/selectivity | Introduction of a bulky, aromatic group could significantly change binding interactions. |

This table presents hypothetical SAR trends based on general principles observed in related morpholine-containing compounds.

Morpholine Ring Substitutions

The morpholine ring itself is a versatile scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and providing a key interaction point with biological targets. nih.govresearchgate.net Substitutions on the morpholine ring of this compound analogs can have a profound effect on their activity by altering the ring's conformation and introducing new points of interaction.

For example, the introduction of substituents on the morpholine ring has been shown to be beneficial in developing selective kinase inhibitors. nih.gov In one study, the introduction of an ethylene (B1197577) bridge between positions 3 and 5 of the morpholine ring was explored to enhance selectivity. nih.gov Such modifications can decrease lipophilicity and alter the polar surface area, which can be advantageous for optimizing drug-like properties. nih.gov

Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. researchgate.net Substitutions at positions adjacent to the oxygen or nitrogen could influence the electronic distribution and steric accessibility of these heteroatoms, thereby modulating binding affinity. For instance, substitution at the C2 or C6 positions could influence the chair-boat conformational equilibrium of the morpholine ring, which in turn could affect the orientation of the N-ethyl and phenoxy moieties.

| Substitution Position | Type of Substituent | Anticipated Impact on Activity | Rationale |

| C2 or C6 | Small alkyl (e.g., methyl) | Potentially altered activity | May influence ring conformation and interactions with the binding site. |

| C3 or C5 | Small alkyl (e.g., methyl) | Potentially altered activity | Could impact the orientation of the N-ethyl group and overall molecule shape. |

| C2/C6 or C3/C5 | Polar group (e.g., hydroxyl) | Potentially increased or decreased activity | Could introduce new hydrogen bonding interactions or unfavorable steric/electronic effects. |

This table presents hypothetical SAR trends based on general principles observed in related morpholine-containing compounds.

Significance of the Ethyl Linker Length and Flexibility

The ethyl linker connecting the morpholine nitrogen to the phenoxy core in this compound plays a critical role in defining the spatial relationship between these two key structural motifs. The length and flexibility of this linker are crucial for allowing the molecule to adopt the correct conformation to bind effectively to its biological target.

In studies of other inhibitor classes, the length of the linker between two binding moieties is often a critical parameter for optimizing activity. A linker that is too short may not allow the functional groups to reach their respective binding pockets simultaneously. Conversely, a linker that is too long might lead to an entropic penalty upon binding or adopt unproductive conformations.

The two-carbon ethyl linker in this compound provides a degree of conformational flexibility, allowing the morpholine ring and the benzylphenoxy group to orient themselves optimally within the binding site. Shortening the linker to a single methylene (B1212753) group or extending it to a three-carbon propyl chain would significantly alter the distance and relative orientation of these groups, likely impacting binding affinity. Research on other bioactive molecules has demonstrated that even a single atom change in linker length can dramatically affect biological activity.

Identification of Pharmacophores and Biophores for AEBS/ChEH Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For ligands of AEBS binding sites and cholesterol esterase (ChEH), a hypothetical pharmacophore model can be constructed based on the structure of this compound and related inhibitors.

A plausible pharmacophore model for inhibitors of ChEH would likely include:

A hydrophobic aromatic region: Represented by the benzylphenoxy group, which can engage in hydrophobic and pi-stacking interactions within the enzyme's active site.

A hydrogen bond acceptor: The oxygen atom of the morpholine ring can serve as a key hydrogen bond acceptor. researchgate.net

A basic nitrogen center: The nitrogen atom of the morpholine ring, which is typically protonated at physiological pH, can form ionic interactions or hydrogen bonds with acidic residues in the active site.

A hydrophobic feature: The N-ethyl group likely interacts with a hydrophobic sub-pocket.

A biophore, which represents the essential features for a specific biological activity, would encompass these pharmacophoric elements arranged in a specific three-dimensional orientation. The ethyl linker is crucial for defining the spatial relationship between the hydrophobic aromatic region and the morpholine-based features.

Pharmacophore modeling studies on other enzyme inhibitors, such as those for EGFR tyrosine kinase, have successfully guided the design of more potent compounds by identifying key interaction points. nih.gov A similar approach could be applied to refine and optimize this compound analogs as AEBS/ChEH ligands.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations: Unexplored Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the potential mechanism of action of a drug candidate.

Predicting Binding Modes and Orientations to AEBS Subunits (e.g., ChEH)

There is a notable absence of published research detailing the molecular docking of 4-Benzylphenoxy-N-ethylmorpholine with amidohydrolase enzyme family members, including Cholesteryl Ester Hydrolase (ChEH). Such studies would be invaluable in predicting how the compound orients itself within the active site of these enzymes, identifying key amino acid residues involved in the interaction, and providing a structural basis for its potential inhibitory activity.

Assessment of Binding Energies and Affinities

Concurrent with the lack of binding mode predictions, there is no available data on the calculated binding energies or affinities of this compound with relevant biological targets. The determination of these values, typically expressed in kcal/mol, is essential for quantitatively assessing the strength of the ligand-target interaction and for prioritizing compounds in drug discovery pipelines.

Quantum Chemical Calculations: An Uncharacterized Electronic Landscape

Quantum chemical calculations provide deep insights into the intrinsic properties of a molecule, including its three-dimensional shape and electronic charge distribution.

Conformation Analysis and Conformational Landscapes

A thorough conformational analysis of this compound has not been reported in the scientific literature. Such an analysis would identify the low-energy, and therefore most probable, three-dimensional shapes the molecule can adopt. Understanding the conformational landscape is critical as the bioactive conformation may differ from the molecule's ground state.

Electrostatic Potential Mapping

No public data exists for the electrostatic potential map of this compound. This type of analysis visualizes the distribution of charge on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Electrostatic potential maps are vital for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, with a target protein.

Molecular Dynamics Simulations: A Static Picture Prevails

Molecular dynamics (MD) simulations offer a view of the dynamic nature of molecular interactions over time, providing a more realistic representation of biological processes than static docking models.

There are no published MD simulation studies for this compound. Such simulations would be instrumental in assessing the stability of the predicted binding pose from docking studies, revealing the flexibility of both the ligand and the protein's active site, and providing a more accurate estimation of binding free energies by accounting for solvent effects and entropic contributions.

Computational and Molecular Modeling Studies of this compound Remain Largely Unexplored

Despite its identification as a potent and selective ligand for the anti-estrogen binding site (ABS), a comprehensive body of research detailing the computational and molecular modeling approaches for this compound is not publicly available. While the compound, also known as MBPE, has been utilized in biochemical studies to probe the nature of the ABS, in-depth computational analyses of its interaction with protein targets are not described in the current scientific literature.

Our extensive search for specific data on the computational chemistry and molecular modeling of this compound did not yield any dedicated studies that would allow for a detailed discussion on the topics of ligand-protein complex stability, conformational changes upon binding, or its application in in silico predictive studies and virtual screening as outlined.

The existing literature primarily focuses on the synthesis of this compound and its derivatives as tools for experimental biology. For instance, it has been used to develop photoaffinity probes to identify and characterize the ABS protein, with studies noting its high binding affinity, with a dissociation constant (Kd) of 3 nM. researchgate.netresearchgate.netresearchgate.net This high affinity underscores its potential as a specific binder to its target.

However, critical areas of computational research, which are essential for a modern understanding of drug-receptor interactions, appear to be unpublished for this specific compound. These missing areas include:

Molecular Dynamics (MD) Simulations: There are no reports on MD simulations of the this compound-protein complex. Such studies would be crucial for understanding the stability of the complex over time, revealing the dynamic nature of the binding, and identifying key interactions that maintain the ligand in the binding pocket.

Conformational Analysis: Detailed analyses of the conformational changes that this compound or its target protein undergo upon binding are not available. This information is vital for elucidating the mechanism of action and the structural basis of its high-affinity binding.

In Silico Predictions: There is a lack of published research on the in silico prediction of properties for this compound. This includes predictions of its target specificity, which could help in understanding its potential off-target effects, and its use as a query molecule in virtual screening campaigns to discover novel ligands with similar or improved properties.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the elucidation of the molecular structure of 4-Benzylphenoxy-N-ethylmorpholine. Each technique provides unique insights into the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide a detailed map of the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the benzyl (B1604629) and phenoxy rings are expected to resonate in the downfield region, typically between 6.8 and 7.5 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around 5.0 ppm. The protons of the N-ethylmorpholine moiety would be found in the upfield region. The methylene (B1212753) protons of the morpholine (B109124) ring adjacent to the oxygen and nitrogen atoms would show characteristic multiplets, generally between 2.5 and 3.8 ppm. The ethyl group protons would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), a pattern indicative of ethyl-group spin-spin coupling. nih.govresearchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by detecting the carbon skeleton. The aromatic carbons of the two phenyl rings would generate multiple signals in the 115-160 ppm range, with the carbon attached to the ether oxygen appearing at the most downfield position in this group. The benzylic carbon signal is expected around 40-50 ppm. Within the N-ethylmorpholine group, the carbons adjacent to the nitrogen and oxygen would resonate in the 50-70 ppm range. researchgate.netnih.gov The two carbons of the ethyl group would appear at the most upfield positions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign each proton and carbon signal and confirm the connectivity between different parts of the molecule. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅ & C₆H₄) | 6.8 - 7.5 | Multiplet |

| Benzyl (Ar-CH₂-Ar) | ~5.0 | Singlet |

| Morpholine (-O-CH₂-) | ~3.7 | Multiplet |

| Morpholine (-N-CH₂-) | ~2.6 | Multiplet |

| Ethyl (-N-CH₂-CH₃) | ~2.5 | Quartet |

| Ethyl (-N-CH₂-CH₃) | ~1.1 | Triplet |

Note: These are predicted values based on typical chemical shifts for the respective functional groups.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C, CH) | 115 - 140 |

| Morpholine (C-O) | ~67 |

| Morpholine (C-N) | ~54 |

| Ethyl (C-N) | ~52 |

| Benzyl (-CH₂-) | ~45 |

| Ethyl (-CH₃) | ~12 |

Note: These are predicted values based on typical chemical shifts for the respective functional groups.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula (C₁₉H₂₃NO₂).

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentations within the N-ethylmorpholine ring.

Expected fragmentation patterns include:

Alpha-cleavage adjacent to the nitrogen atom of the morpholine ring, which is a characteristic fragmentation for amines. researchgate.netresearchgate.net This would result in the loss of an ethyl radical or cleavage of the ring.

Cleavage of the benzyl C-C bond , leading to the formation of a stable tropylium (B1234903) ion (m/z 91).

Cleavage of the ether C-O bond , separating the benzyl-substituted phenyl group from the N-ethylmorpholine moiety.

Fragmentation of the N-ethylmorpholine ring itself, leading to characteristic ions with m/z values such as 100, 86, and 57, which are indicative of the N-ethylmorpholine structure. nih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 297 | [M]⁺ |

| 268 | [M - C₂H₅]⁺ |

| 100 | [CH₂=N(CH₂CH₃)CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: These are predicted values based on the structure and common fragmentation patterns.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The main expected absorption bands are:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the C-H bonds of the two aromatic rings. sielc.comontosight.ai

Aliphatic C-H Stretching: Medium to strong bands below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, arising from the C-H bonds of the morpholine and ethyl groups. sielc.com

Aromatic C=C Stretching: Several weak to medium bands in the 1450-1600 cm⁻¹ region, which are characteristic of the phenyl rings. sielc.com

C-O-C Ether Stretching: A strong, characteristic band for the aryl-alkyl ether linkage, expected to appear in the 1200-1275 cm⁻¹ region. bepls.com

C-N Stretching: A medium intensity band in the 1050-1250 cm⁻¹ region associated with the aliphatic amine structure within the morpholine ring.

Out-of-Plane (OOP) C-H Bending: Bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. sielc.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether C-O | Stretching | 1200 - 1275 |

| Aliphatic Amine C-N | Stretching | 1050 - 1250 |

Note: These are predicted values based on established IR correlation tables.

UV-Visible Spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. Current time information in Bangalore, IN. For this compound, the chromophores are the benzyl and phenoxy aromatic systems. These systems contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. scielo.br

The spectrum is expected to show absorption maxima (λmax) in the ultraviolet region, likely between 250 and 280 nm. bepls.com The exact position and intensity of these absorptions are influenced by the substitution on the aromatic rings. According to Beer-Lambert's Law, the absorbance is directly proportional to the concentration of the compound, making UV-Vis spectroscopy a useful method for quantitative analysis once a calibration curve has been established.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable for a molecule of this polarity.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar. bepls.com

Mobile Phase: A polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control pH. ontosight.aibepls.com The gradient or isocratic elution would be optimized to achieve good separation.

Detection: A UV detector set to one of the absorption maxima of the compound (e.g., ~270 nm) would be used for detection and quantification.

This method allows for the separation of the target compound from any starting materials, reagents, or side products, with purity typically expressed as a percentage of the total peak area. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard. ontosight.ai

Table 5: Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Column Temperature | 30 °C |

Note: These are typical starting parameters and would require optimization for this specific analyte.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective analytical technique widely used in organic chemistry to monitor the progress of a chemical reaction. umass.eduresearchgate.net Its application is crucial during the synthesis of this compound to ensure the reaction proceeds to completion and to identify the optimal reaction time.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). umass.edu By spotting the reaction mixture on a TLC plate at various time points, it is possible to visually track the consumption of the starting materials and the formation of the product, this compound. libretexts.org

Hypothetical Reaction Monitoring:

In a hypothetical synthesis of this compound, researchers would spot the initial reactants, a co-spot (a mixture of reactants and the reaction mixture), and aliquots of the reaction mixture taken at regular intervals onto a single TLC plate. libretexts.org The plate is then developed in a suitable solvent system, for instance, a mixture of hexane (B92381) and ethyl acetate. researchgate.net Visualization under UV light or with a staining agent would reveal the separation of the compounds based on their polarity. rsc.org

The progress of the reaction can be qualitatively assessed by observing the changes in the spots on the TLC plate over time. The intensity of the spots corresponding to the starting materials is expected to decrease, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The reaction is considered complete when the spot of the limiting reactant is no longer visible in the lane of the reaction mixture. libretexts.org

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Different compounds will have distinct Rf values in a given solvent system.

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound

| Time (hours) | Starting Material A (Rf = 0.25) | Starting Material B (Rf = 0.40) | This compound (Rf = 0.65) |

| 0 | +++ | +++ | - |

| 1 | ++ | ++ | + |

| 2 | + | + | ++ |

| 4 | - | - | +++ |

Key: +++ (High Intensity), ++ (Medium Intensity), + (Low Intensity), - (Not Detected)

This interactive table illustrates the expected changes in the TLC profile during the synthesis, providing a clear visual guide to the reaction's progress.

Advanced Biophysical Techniques for Ligand-Target Studies

To investigate the biological activity of this compound, it is essential to identify its molecular targets and understand the energetics of its binding. Advanced biophysical techniques such as Photoaffinity Labeling and Isothermal Titration Calorimetry are instrumental in these studies.

Photoaffinity Labeling (PAL) is a powerful technique used to identify the direct binding partners of a ligand within a complex biological milieu, such as a cell lysate or even in living cells. nih.govnih.gov This method involves chemically modifying the ligand of interest, in this case, this compound, to incorporate a photoreactive group and often a reporter tag (e.g., a biotin (B1667282) or a clickable alkyne group). nsf.gov

The photoreactive group, such as a diazirine or benzophenone, is chemically inert in the dark but becomes highly reactive upon exposure to UV light of a specific wavelength. nih.gov This activation leads to the formation of a covalent bond between the ligand and any protein it is bound to at the moment of irradiation, thus "trapping" the transient interaction. nsf.gov

Hypothetical Application to this compound:

To identify the protein targets of this compound, a photoaffinity probe would be synthesized. This would involve incorporating a diazirine group onto the this compound scaffold. The modified compound would then be incubated with a protein source, such as a cell lysate. Upon UV irradiation, the probe will covalently crosslink to its binding partners.

The tagged proteins can then be enriched using the reporter handle (e.g., via streptavidin beads if biotinylated) and subsequently identified using mass spectrometry-based proteomics. nih.gov This allows for the direct identification of the proteins that interact with this compound.

Table 2: Hypothetical Protein Targets of this compound Identified by Photoaffinity Labeling

| Protein ID | Protein Name | Function | Peptide Count |

| P12345 | Example Protein 1 | Kinase | 12 |

| Q67890 | Example Protein 2 | Ion Channel Subunit | 8 |

| A1B2C3 | Example Protein 3 | G-protein coupled receptor | 5 |

This interactive table presents a hypothetical list of proteins that could be identified as interacting with this compound, providing a starting point for further validation and functional studies.

Isothermal Titration Calorimetry (ITC) is a highly quantitative biophysical technique that directly measures the heat changes associated with a binding event. nih.gov This allows for the determination of the key thermodynamic parameters of the interaction between a ligand, such as this compound, and its target protein. These parameters include the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov

In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein in the sample cell of a microcalorimeter. The heat released or absorbed upon each injection is measured, resulting in a binding isotherm. This isotherm can be analyzed to extract the thermodynamic parameters of the interaction.

Hypothetical ITC Analysis of this compound Binding:

Assuming a protein target for this compound has been identified through Photoaffinity Labeling, ITC would be the next step to characterize the binding interaction in detail. The experiment would involve titrating a solution of this compound into a solution of the purified target protein.

The resulting data would provide a comprehensive thermodynamic profile of the binding event. For instance, a negative enthalpy change (ΔH) would indicate that the binding is an exothermic process, often driven by hydrogen bonding and van der Waals interactions. The entropy change (ΔS) provides insight into the changes in the system's disorder upon binding, including the release of water molecules from the binding interface. nih.gov It is important to perform control experiments, such as titrating the ligand into buffer alone, to account for any heat of dilution. nih.gov

Table 3: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Target Protein

| Parameter | Value | Unit |

| Binding Affinity (Kd) | 5.2 | µM |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Entropy (ΔS) | 2.1 | cal/mol·K |

This interactive table summarizes the hypothetical thermodynamic data that could be obtained from an ITC experiment, offering a quantitative understanding of the molecular forces driving the interaction between this compound and its biological target.

Future Research Directions and Unexplored Academic Avenues

Development of Novel Research Probes with Enhanced Specificity

The development of highly specific and potent research probes is fundamental to elucidating the precise biological roles of target molecules. In the context of 4-Benzylphenoxy-N-ethylmorpholine (MBPE), a selective ligand for the anti-estrogen binding site (AEBS), significant strides have already been made. springernature.comresearchgate.net A key future direction lies in the refinement of these probes to enhance their specificity and utility in various experimental settings.

One notable advancement has been the synthesis of a photosensitive azido (B1232118) derivative, [(2-azido-4-benzyl)phenoxy]N-ethylmorpholine (azido-MBPE), from the parent compound. springernature.comresearchgate.net This photoaffinity probe exhibits a high affinity for AEBS, with a dissociation constant (Kd) of 3 nM, which is comparable to that of tamoxifen (B1202). springernature.comselvita.com This probe covalently labels 5% of membrane-bound and 12% of detergent-solubilized AEBS, demonstrating its efficacy in forming stable bonds with its target upon photoactivation. springernature.comresearchgate.net The incorporation of azido-MBPE is competitively inhibited by other known AEBS ligands, such as tamoxifen and nitromifene, confirming its specific binding to the site. springernature.com

Future research should focus on developing next-generation probes with even greater specificity and versatility. This could involve the synthesis of probes with different reactive groups for various labeling applications or the incorporation of different reporter tags, such as fluorescent dyes or biotin (B1667282), to facilitate detection and isolation of the AEBS/protein complex. The development of probes with improved cell permeability would also be advantageous for in vivo studies.

Table 1: Characteristics of Azido-MBPE Photoaffinity Probe

| Property | Value | Reference |

| Parent Compound | This compound (MBPE) | springernature.comresearchgate.net |

| Probe Name | [(2-azido-4-benzyl)phenoxy]N-ethylmorpholine (azido-MBPE) | springernature.comresearchgate.net |

| Affinity for AEBS (Kd) | 3 nM | springernature.comselvita.com |

| Covalent Labeling | 5% (membrane-bound), 12% (detergent-solubilized) | springernature.comresearchgate.net |

| Molecular Weight of Labeled Protein | 40,000 Mr | springernature.com |

Exploration of Allosteric Modulation of AEBS/ChEH by this compound

The anti-estrogen binding site (AEBS) is now understood to be a component of a larger hetero-oligomeric protein complex that includes cholesterol-5,6-epoxide hydrolase (ChEH). nih.govresearchgate.net This complex plays a crucial role in cholesterol metabolism. Diphenylmethane (B89790) compounds, such as this compound, have been identified as selective ligands for this AEBS/ChEH complex. researchgate.netnih.gov A significant area for future investigation is the allosteric modulation of this complex by this compound.

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov In the case of the AEBS/ChEH complex, this compound may not directly bind to the catalytic site of the enzyme but rather to the AEBS component, thereby influencing the enzymatic activity of ChEH. This could explain how ligands can modulate the downstream effects of cholesterol metabolism without directly competing with the substrate at the active site.

Future research should aim to precisely map the binding site of this compound on the AEBS/ChEH complex and characterize the conformational changes that occur upon binding. Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural information. nih.gov Understanding the allosteric mechanism will be critical for designing new molecules with tailored modulatory effects on ChEH activity.

Application in Chemical Genetics to Deconvolute Biological Pathways

Chemical genetics utilizes small molecules to perturb protein function, allowing for the dissection of complex biological pathways. This compound, as a specific ligand for the AEBS/ChEH complex, is a valuable tool for this approach. By observing the cellular consequences of treating cells with this compound, researchers can deconvolute the biological pathways in which the AEBS/ChEH complex is involved. googleapis.com

It is known that AEBS ligands can induce the redifferentiation of breast cancer cells, leading to cell cycle arrest and the secretion of milk proteins. nih.gov This effect is linked to the accumulation of cholesterol-5,6-epoxides due to the inhibition of ChEH. nih.govresearchgate.net Further studies using this compound can help to identify the downstream signaling molecules and transcription factors that are activated by these accumulated epoxycholesterols. This will provide a more complete picture of the pathways that govern cell differentiation and proliferation.

A patent has described the use of compounds like this compound to identify pathways affected by these agents in cells. googleapis.com This highlights the recognized potential of this compound in functional genomics and pathway analysis.

Integration with Systems Biology Approaches to Map Ligand-Induced Network Perturbations

Systems biology aims to understand the complex interactions within biological systems as a whole. By integrating experimental data with computational modeling, it is possible to map the network-level perturbations induced by a small molecule like this compound.

Treatment of cells with this compound leads to changes in the expression of numerous genes and the levels of various metabolites, particularly those involved in cholesterol metabolism. nih.gov By employing techniques such as transcriptomics (RNA-seq) and metabolomics, researchers can generate large datasets detailing these changes. These datasets can then be used to construct and refine computational models of the cellular networks affected by the compound.

This approach can reveal previously unknown connections between the AEBS/ChEH complex and other cellular processes. For example, it may uncover links between cholesterol metabolism and pathways involved in cell signaling, apoptosis, or immune responses. Mapping these ligand-induced network perturbations will provide a more holistic understanding of the cellular functions of the AEBS/ChEH complex.

Advanced Computational Modeling for Precise Mechanism Prediction

Advanced computational modeling, including molecular docking and molecular dynamics simulations, offers a powerful tool for predicting the precise mechanism of interaction between a ligand and its target protein. While specific computational studies on this compound are not yet widely published, this represents a significant future research direction.

Molecular docking simulations could be used to predict the binding pose of this compound within the AEBS/ChEH complex. This would provide valuable insights into the specific amino acid residues that are important for binding and could guide the design of new analogs with improved affinity and specificity.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. These simulations can reveal how the binding of this compound induces conformational changes in the AEBS/ChEH complex, leading to the allosteric modulation of its enzymatic activity. This level of detail is crucial for a complete understanding of the compound's mechanism of action.

Synthesis of Metabolically Stabilized Analogs for In Vivo Research Tool Development

For a research tool to be effective in vivo, it must possess adequate metabolic stability to reach its target in sufficient concentrations and for a sufficient duration. The development of metabolically stabilized analogs of this compound is therefore a critical area for future research.

The metabolic fate of this compound in vivo is not yet fully characterized. In vitro metabolism studies using liver microsomes can be employed to identify the primary sites of metabolic modification on the molecule. nih.gov Common metabolic reactions include hydroxylation, N-dealkylation, and oxidation.

Once the metabolically labile sites are identified, medicinal chemists can synthesize analogs in which these positions are modified to block or slow down metabolism. For example, hydrogen atoms at sites of hydroxylation can be replaced with fluorine atoms, or alkyl groups can be modified to be less susceptible to enzymatic cleavage. The goal is to create analogs that retain high affinity for the AEBS/ChEH complex but exhibit improved pharmacokinetic properties, making them more suitable for in vivo studies in animal models. selvita.com The use of stable isotope tracing can further aid in assessing the metabolic fate of these new analogs in vivo. springernature.comnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzylphenoxy-N-ethylmorpholine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between morpholine derivatives and benzylphenol precursors. Key parameters include:

- Temperature control : Optimal yields are achieved at 60–80°C to minimize side reactions (e.g., thermal degradation) .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl ether formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics .

- Data Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (mp 244–245°C for related morpholine derivatives) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and morpholine ring signals (δ 3.4–4.2 ppm) .

- FT-IR : Confirm ether (C-O-C stretch at ~1250 cm⁻¹) and morpholine ring vibrations (N-CH₂ at ~2800 cm⁻¹) .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical mass (e.g., 327.29 g/mol for analogs) .

- Advanced Validation : Single-crystal X-ray diffraction (as in nitrobenzyl-morpholine derivatives) resolves stereochemical ambiguities .

Advanced Research Questions

Q. What strategies are effective in optimizing the stereoselectivity of this compound synthesis?

- Methodological Answer :

- Chiral auxiliaries : Introduce enantiopure benzyl groups to direct stereochemistry during coupling .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantiomeric excess (ee >90%) .

- Computational modeling : Predict steric effects using DFT calculations to optimize transition-state geometry .

Q. How can contradictory biological activity data for this compound derivatives be systematically analyzed?

- Methodological Answer :

- Dose-response profiling : Test analogs across a wide concentration range (nM–μM) to identify non-linear effects .

- Off-target screening : Use kinase/GPCR panels to rule out promiscuous binding .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like solvent choice or cell-line specificity .

Q. What computational methods are suitable for studying the binding mechanisms of this compound with target enzymes?

- Methodological Answer :

- Molecular docking : Simulate ligand-receptor interactions using AutoDock Vina or Schrödinger Suite .

- MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

- Free-energy calculations : Compute ΔG binding via MM/PBSA or FEP to validate thermodynamic profiles .

Q. How should researchers design stability studies under various pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 14 days .

- Analytical monitoring : Quantify degradation products via UPLC-MS and identify hydrolytic pathways .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。